(Dimethylphenylphosphine)gold chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethylphenylphosphine)gold chloride is typically synthesized by reacting dimethylphenylphosphine with gold chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The phosphine ligand coordinates to the gold center, forming a stable complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard laboratory techniques such as ligand exchange reactions and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(Dimethylphenylphosphine)gold chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the dimethylphenylphosphine ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species .
Scientific Research Applications
(Dimethylphenylphosphine)gold chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of gold nanoparticles and other advanced materials.
Mechanism of Action
The mechanism of action of (dimethylphenylphosphine)gold chloride involves the coordination of the phosphine ligand to the gold center, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphinegold chloride: Another gold complex with similar catalytic properties.
Trimethylphosphinegold chloride: A related compound with different ligand properties.
Dimethylphenylphosphinegold bromide: Similar structure but with a bromide ligand instead of chloride.
Uniqueness
(Dimethylphenylphosphine)gold chloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other gold complexes .
Properties
IUPAC Name |
chlorogold;dimethyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOUWMLMVXRDI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578175 | |
Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28978-09-8 | |
Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(dimethylphenylphosphine)gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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